N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Catalog No.
S12587940
CAS No.
M.F
C26H25N3O2S3
M. Wt
507.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbe...

Product Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Molecular Formula

C26H25N3O2S3

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C26H25N3O2S3/c1-2-18-10-12-20(13-11-18)16-22-24(31)29(26(32)34-22)14-6-9-23(30)28-25-27-17-21(33-25)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,16-17H,2,6,9,14-15H2,1H3,(H,27,28,30)/b22-16-

InChI Key

HZRHWGHFWKEKJJ-JWGURIENSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4

N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound characterized by its unique structural features. It has a molecular formula of C25H23N3O3S3 and a molecular weight of 509.66 g/mol. This compound contains multiple functional groups, including thiazole and thiazolidinone moieties, which contribute to its potential biological activities and applications in medicinal chemistry.

Due to the presence of reactive functional groups. For instance, the thiazolidinone structure can undergo nucleophilic substitutions, while the thiazole ring may engage in electrophilic aromatic substitutions. Additionally, the amide group can be involved in hydrolysis reactions under acidic or basic conditions. These reactions can be harnessed for further derivatization or for synthesizing related compounds.

Research into compounds similar to N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide suggests potential biological activities including antimicrobial and anticancer properties. Compounds containing thiazole and thiazolidinone moieties have been reported to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific biological activity of this compound would require empirical investigation through in vitro and in vivo studies.

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide may involve several key steps:

  • Formation of Thiazole: The initial step could involve the synthesis of 5-benzylthiazole through the reaction of benzyl halides with thiourea.
  • Synthesis of Thiazolidinone: The thiazolidinone moiety can be synthesized by reacting thiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
  • Amidation: The final step would involve the amidation reaction between the synthesized thiazolidinone and butyric acid derivatives to yield the target compound.

These steps may require optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has potential applications in medicinal chemistry, particularly as an antibacterial or anticancer agent. Its unique structural features may also allow for use in drug design where thiazole and thiazolidinone derivatives are pertinent.

Interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors implicated in disease processes. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to assess these interactions quantitatively.

Several compounds share structural similarities with N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
4-Oxo-Thiazolidine DerivativeContains a thiazolidine coreExhibits strong antibacterial properties
Thiazole-based Anticancer AgentFeatures a thiazole ringDemonstrated efficacy against specific cancer cell lines
Benzothiazole DerivativeIncorporates benzothiazole moietyKnown for neuroprotective effects

The uniqueness of N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide lies in its specific combination of functional groups that may confer distinct biological activities not observed in other related compounds . Further research is warranted to elucidate its full potential and applications in pharmaceutical contexts.

XLogP3

6.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

507.11089057 g/mol

Monoisotopic Mass

507.11089057 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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